Pyridine-2,6-dicarbohydrazide

Fluorescent Chemosensor Cu2+ Detection Water Analysis

This symmetric bis-hydrazide enables dual Schiff base condensation for high-sensitivity Cu²⁺ (4.2 nM LOD) and Th⁴⁺ (9.87 nM LOD) sensors, plus anticancer libraries (IC₅₀ ~6.78 µM). Monohydrazide and ester variants cannot replicate this chelation geometry. Supplied as ≥98% crystalline powder, ideal for reproducible R&D. No hazmat shipping fees.

Molecular Formula C7H9N5O2
Molecular Weight 195.18 g/mol
CAS No. 5112-36-7
Cat. No. B1583541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,6-dicarbohydrazide
CAS5112-36-7
Molecular FormulaC7H9N5O2
Molecular Weight195.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)NN)C(=O)NN
InChIInChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14)
InChIKeyDDOVHJODVHQLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,6-dicarbohydrazide (CAS 5112-36-7) Core Properties and Procurement Overview


Pyridine-2,6-dicarbohydrazide (CAS 5112-36-7), with molecular formula C7H9N5O2 and molecular weight 195.18 g/mol [1], is a dipodal hydrazide ligand featuring a central pyridine ring symmetrically substituted at the 2- and 6-positions with carbohydrazide (-CONHNH2) groups [2]. This N,O-donor architecture confers a pincer-like coordination geometry capable of chelating transition, lanthanide, and actinide metal ions in a tridentate (Npyridine, Nhydrazide, Ocarbonyl) fashion [3]. Commercially, the compound is typically supplied with purity ≥98% (HPLC) as a crystalline powder, and is primarily employed as a versatile building block for the synthesis of Schiff base ligands, macrocycles, hydrazone-based fluorescent chemosensors, and bioactive metal complexes [4].

Pyridine-2,6-dicarbohydrazide (CAS 5112-36-7): Why In-Class Analogs Cannot Be Substituted Without Performance Loss


While other pyridine dicarboxylic acid derivatives (e.g., esters, amides, or mono-hydrazides) and simple aromatic hydrazides exist, generic substitution of Pyridine-2,6-dicarbohydrazide is not feasible due to its unique symmetric bis-hydrazide topology. This architecture enables simultaneous, dual-point Schiff base condensation [1], a critical requirement for generating the extended π-conjugated systems and defined N4O2 coordination pockets essential for high-sensitivity ion sensing and stable pincer complex formation [2]. Mono-hydrazide analogs (e.g., isoniazid, pyridine-2-carbohydrazide) lack this capacity for symmetric, bridged chelation, while pyridine-2,6-dicarboxylic acid lacks the terminal -NH2 nucleophiles required for hydrazone bond formation. Consequently, substituting the bis-hydrazide scaffold with a mono-functional or ester variant fundamentally alters the binding stoichiometry, metal ion selectivity, and detection limits of derived probes, as quantified in the evidence below [3].

Quantitative Performance Differentiation of Pyridine-2,6-dicarbohydrazide (CAS 5112-36-7)


Ultra-Trace Cu²⁺ Detection: 4.2 nM Limit vs. Commercial Sensor Baselines

A pyridine-dicarbohydrazide-based turn-off fluorescent chemosensor (specifically, a derivative of Pyridine-2,6-dicarbohydrazide with 4-(diethylamino)-2-hydroxybenzaldehyde) demonstrates a limit of detection (LOD) for Cu²⁺ of 4.2 × 10⁻⁹ M (4.2 nM) in aqueous media . This performance is approximately 7,400-fold more sensitive than the first-generation BSPDH Cu²⁺ sensor derived from the same parent hydrazide (LOD = 3.11 × 10⁻⁵ M) [1], and represents a ~15-fold improvement in binding affinity compared to many commercially available rhodamine-based Cu²⁺ probes which typically report LODs in the 0.1–1.0 µM range [2]. The enhancement is attributed to strategic substitution at the hydrazide termini, a modularity unique to the symmetric bis-hydrazide scaffold .

Fluorescent Chemosensor Cu2+ Detection Water Analysis

Thorium (Th⁴⁺) Sensing: 9.87 nM Detection Limit Superior to Al³⁺ and Ga³⁺-Interfered Probes

A Schiff base derivative of Pyridine-2,6-dicarbohydrazide (condensed with 2,4-dihydroxybenzaldehyde) exhibits a fluorescence 'turn-on' response to Th⁴⁺ with a detection limit of 9.87 nM (9.87 × 10⁻⁹ M) in DMSO:H₂O (7:3, v/v) media [1]. In contrast, the analogous Al³⁺-selective probe TMC (derived from the same parent hydrazide but with 5-chloro-2-hydroxybenzaldehyde) achieves a LOD of only 1.56 µM (1.56 × 10⁻⁶ M) for Al³⁺, and importantly, TMC fails to completely resolve Al³⁺ from the interference of Ga³⁺ and In³⁺ . The Th⁴⁺ probe, by contrast, demonstrates excellent selectivity over a wide panel of competing metal ions (including UO₂²⁺, La³⁺, Ce³⁺, etc.) and functions reliably across a broad pH window of 4.5–8.5 [1].

Actinide Sensing Th4+ Detection Environmental Monitoring

In³⁺ Bioimaging Probe: 62.7 nM Detection in Live Zebrafish Cells

A pyridinecarbohydrazide-based chemosensor (a noncyclic Schiff base derivative of Pyridine-2,6-dicarbohydrazide) exhibits a strong fluorescence 'turn-on' response upon binding In³⁺ with a detection limit of 62.7 nM in DMSO:H₂O (2:8, v/v) media [1]. Importantly, this probe has been successfully applied for the intracellular imaging of In³⁺ in the zebrafish gill cell line (DrG) and in live zebrafish embryos [1]. In contrast, many commercially available indium sensors suffer from high cytotoxicity or require strictly organic solvents, precluding their use in live-animal imaging. The chelation-enhanced fluorescence (CHEF) mechanism observed here is a direct consequence of the N3O2 coordination environment provided by the pyridine-dicarbohydrazide core [2].

Bioimaging In3+ Detection Zebrafish Model

Anticancer Derivative Potency: 6.78 µM IC₅₀ vs. Paclitaxel in HT-29 Colon Cancer

Pyridine-2,6-dicarbohydrazide serves as the essential precursor for a library of 12 novel 2,6-disubstituted pyridine dihydrazones (compounds 3a–3l) synthesized via condensation with various aromatic aldehydes [1]. Among these, compound 3f exhibited potent cytotoxic activity against the HT-29 human colon cancer cell line with an IC₅₀ value of 6.78 µM, while compound 3k demonstrated an IC₅₀ of 8.88 µM [1]. In a parallel study on the Ishikawa human endometrial cancer cell line (ISH), compound 3g displayed an IC₅₀ of 8.26 µM [1]. Crucially, when tested against the non-cancerous NIH 3T3 mouse embryonic fibroblast cell line, all 12 synthesized derivatives (3a–l) were found to be less toxic than the clinical reference drug paclitaxel, indicating a favorable therapeutic window [1]. Importantly, none of the synthesized compounds exhibited significant antibacterial activity, underscoring the specificity of the anticancer effect [1].

Anticancer Hydrazone Derivatives Colon Cancer

Pb²⁺ Visual Detection: 2.3 µM LOD with AIE-Based Turn-On Response

A fluorescein hydrazone derivative, N'²,N'⁶-bis[(1E)-1-(1H-pyrrol-2-yl) ethylidene] pyridine-2,6-dicarbohydrazide (designated L2), was synthesized and evaluated for metal ion sensing [1]. L2 exhibits a highly selective colorimetric and fluorescence 'turn-on' response to Pb²⁺ ions, with a visible color change from colorless to dark yellow and a limit of detection (LOD) of 2.3 µM [1]. In stark contrast, a closely related derivative L1 (where the pyrrole substituent is replaced by thiophene) showed no characteristic change upon addition of Pb²⁺ or any other tested metal [1]. The L2-Pb²⁺ complex exhibits aggregation-induced emission (AIE) activity, a property not observed in the L1 analog, which translates to a significant enhancement in quantum yield in the presence of Pb²⁺ [1].

Lead Sensor Colorimetric Detection Aggregation-Induced Emission

Cyclic Voltammetry Stability: Cd²⁺ Complexation Shifts Electrochemical Behavior

The electrochemical behavior of Pyridine-2,6-dicarbohydrazide (H₂P) and its interaction with Cd²⁺ were investigated via cyclic voltammetry in 0.1 M KCl, NaOH, and HCl supporting electrolytes [1]. The presence of H₂P significantly alters the electrochemical conduct of the Cd²⁺ cation, indicating the formation of a stable Cd²⁺-H₂P complex in solution [1]. DFT calculations (Gaussian 09 program) were employed to optimize the molecular structures of the Co²⁺, Cu²⁺, and Cd²⁺ complexes, confirming the tridentate (N, N, O) coordination mode of the deprotonated ligand [2]. This contrasts with simpler pyridine-carboxylate ligands (e.g., pyridine-2,6-dicarboxylic acid, dipicolinic acid), which typically coordinate solely through carboxylate oxygen atoms and do not produce comparable shifts in metal-centered redox potentials, thereby limiting their utility in electrocatalytic applications [3].

Electrochemistry Metal Complexation Cyclic Voltammetry

Validated Application Scenarios for Pyridine-2,6-dicarbohydrazide (CAS 5112-36-7)


Development of Ultra-Sensitive Fluorescent Chemosensors for Environmental and Biomedical Cu²⁺ Monitoring

Research groups focused on designing next-generation Cu²⁺ sensors can leverage the pyridine-2,6-dicarbohydrazide scaffold to achieve single-digit nanomolar detection limits (e.g., 4.2 nM LOD) in aqueous media . This performance substantially surpasses first-generation derivatives (31.1 µM LOD) and commercial alternatives, enabling ultra-trace analysis of copper in drinking water, biological fluids, and live-cell imaging [1]. The symmetric bis-hydrazide topology permits rational tuning of selectivity and sensitivity through simple aldehyde variation .

Synthesis of Actinide-Selective Probes for Nuclear Forensics and Environmental Remediation

The pyridine-2,6-dicarbohydrazide core can be functionalized to generate highly sensitive probes for actinide ions such as Th⁴⁺. A recently reported Schiff base derivative achieves a 9.87 nM detection limit for Th⁴⁺ with excellent selectivity over competing lanthanides and uranyl ions across a pH range of 4.5–8.5 [2]. The probe has been validated for quantifying Th⁴⁺ in monazite sand, lamp mantle materials, and various environmental water samples, as well as for in vivo imaging in zebrafish embryos [2].

Precursor for Bioactive Hydrazone Libraries in Anticancer Drug Discovery

Medicinal chemistry programs can employ pyridine-2,6-dicarbohydrazide as a privileged scaffold for the rapid parallel synthesis of dihydrazone libraries. Condensation with various aromatic aldehydes yields compounds with demonstrated single-digit micromolar IC₅₀ values against HT-29 colon cancer and ISH endometrial cancer cell lines (6.78 µM and 8.26 µM, respectively) [3]. Importantly, these derivatives exhibit lower toxicity toward normal NIH 3T3 fibroblasts than the reference drug paclitaxel, suggesting a favorable therapeutic window for further lead optimization [3].

Design of Colorimetric 'Naked-Eye' Sensors for Priority Heavy Metal Pollutants

By appending appropriate chromophoric substituents (e.g., pyrrole-based hydrazones), pyridine-2,6-dicarbohydrazide derivatives can function as highly selective, instrument-free visual sensors for heavy metals such as Pb²⁺. The L2 derivative, for instance, undergoes a distinct colorless-to-dark-yellow color change upon binding Pb²⁺ with a detection limit of 2.3 µM, while a structurally analogous thiophene derivative (L1) remains completely unresponsive [4]. This tunability allows for the development of simple field-deployable test kits for environmental monitoring.

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